molecular formula C10H12FNO B13523596 2-Fluoro-4-(oxolan-3-yl)aniline

2-Fluoro-4-(oxolan-3-yl)aniline

Cat. No.: B13523596
M. Wt: 181.21 g/mol
InChI Key: RFCIAYVQSWFVNF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(oxolan-3-yl)aniline is an organic compound that belongs to the class of fluorinated anilines It features a fluorine atom attached to the benzene ring and an oxolane (tetrahydrofuran) ring attached to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(oxolan-3-yl)aniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under hydroxide-facilitated conditions. This reaction forms the oxolane ring through alkylation, resulting in the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound can be scaled up using optimized procedures. The key steps involve the preparation of the alkylating agent and the subsequent nucleophilic substitution reaction. The process is designed to be cost-effective and scalable, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(oxolan-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Fluoro-4-(oxolan-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(oxolan-3-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The oxolane ring provides additional stability and specificity to the interactions, making the compound effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the oxolane ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and biological activity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-fluoro-4-(oxolan-3-yl)aniline

InChI

InChI=1S/C10H12FNO/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2

InChI Key

RFCIAYVQSWFVNF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC(=C(C=C2)N)F

Origin of Product

United States

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